molecular formula C4H6ClNO B6172415 N-ethenyl-N-methylcarbamoyl chloride CAS No. 29598-69-4

N-ethenyl-N-methylcarbamoyl chloride

Cat. No.: B6172415
CAS No.: 29598-69-4
M. Wt: 119.5
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Description

N-ethenyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a colorless to almost colorless liquid that is sensitive to moisture. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-methylcarbamoyl chloride with ethylene. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced by reacting N-methylcarbamoyl chloride with ethylene in large reactors. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-ethenyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl compounds.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Transition metal catalysts are often employed in addition reactions.

    Hydrolysis Conditions: Typically carried out in aqueous solutions at room temperature.

Major Products Formed:

Scientific Research Applications

N-ethenyl-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethenyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles and electrophiles. It acts as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • N-ethyl-N-methylcarbamoyl chloride
  • N-methylcarbamoyl chloride
  • N-ethenylcarbamoyl chloride

Comparison: N-ethenyl-N-methylcarbamoyl chloride is unique due to its ethenyl group, which imparts distinct reactivity compared to its analogs. The presence of the ethenyl group allows for addition reactions that are not possible with N-ethyl-N-methylcarbamoyl chloride or N-methylcarbamoyl chloride. This makes this compound a valuable compound in synthetic chemistry .

Properties

CAS No.

29598-69-4

Molecular Formula

C4H6ClNO

Molecular Weight

119.5

Purity

95

Origin of Product

United States

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